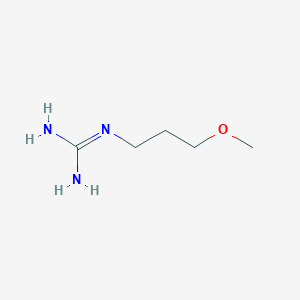

2-(3-Methoxypropyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methoxypropyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features a methoxypropyl group attached to the guanidine core, which can influence its reactivity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)guanidine typically involves the reaction of 3-methoxypropylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired guanidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic reaction but optimized for large-scale production, ensuring high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Methoxypropyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Oxo-derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted guanidine derivatives.

Applications De Recherche Scientifique

2-(3-Methoxypropyl)guanidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.

Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including as kinase inhibitors and DNA minor groove binders.

Industry: It serves as a catalyst in various organic reactions, including polymerization and asymmetric synthesis.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxypropyl)guanidine involves its strong basicity and ability to form stable hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can act as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and intermediates.

Comparaison Avec Des Composés Similaires

N,N’-Disubstituted Guanidines: These compounds share the guanidine core but have different substituents, affecting their reactivity and applications.

Thiourea Derivatives: Similar in structure but contain sulfur, leading to different chemical properties and uses.

Cyanamides: These compounds can also be used to synthesize guanidines but require different reaction conditions.

Uniqueness: 2-(3-Methoxypropyl)guanidine is unique due to its methoxypropyl group, which influences its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where specific hydrogen bonding and basicity are required.

Activité Biologique

2-(3-Methoxypropyl)guanidine is a guanidine derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a methoxypropyl group, which influences its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₁₄N₄O

- Molecular Weight : 130.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It has been shown to modulate the activity of nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH), which are crucial in regulating nitric oxide levels and vascular function. The compound's unique structure allows it to act as a selective inhibitor, affecting cellular signaling pathways related to inflammation and cardiovascular health.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been reported to inhibit the secretion of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions .

- Cardiovascular Effects : The compound shows promise in modulating vascular tone and improving endothelial function by enhancing nitric oxide availability .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate this effect fully .

Case Studies

- Inhibition of DDAH : A study demonstrated that derivatives of guanidine, including this compound, effectively inhibit DDAH activity, leading to increased levels of asymmetric dimethylarginine (ADMA), a known inhibitor of NOS. This inhibition could have implications for cardiovascular diseases where endothelial dysfunction is prevalent .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxicity against human colorectal (HT29) and neuroblastoma (SH-SY5Y) cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-(3-methoxypropyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVXYGKHDSKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.